molecular formula C22H26ClN5O2S B12141793 2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-chloro-2-met hoxy-5-methylphenyl)acetamide

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-chloro-2-met hoxy-5-methylphenyl)acetamide

Cat. No.: B12141793
M. Wt: 460.0 g/mol
InChI Key: YLWNTRYJKWAXRC-UHFFFAOYSA-N
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Description

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and a chloro-methoxy-methylphenyl group

Preparation Methods

The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-(tert-butyl)phenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding triazole. This intermediate is then reacted with 4-chloro-2-methoxy-5-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide include other triazole derivatives such as:

  • 2-amino-5-tert-butyl-1,3,4-thiadiazole
  • 4-tert-butylphenylboronic acid
  • 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide lies in its combination of the triazole ring with the chloro-methoxy-methylphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H26ClN5O2S

Molecular Weight

460.0 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C22H26ClN5O2S/c1-13-10-17(18(30-5)11-16(13)23)25-19(29)12-31-21-27-26-20(28(21)24)14-6-8-15(9-7-14)22(2,3)4/h6-11H,12,24H2,1-5H3,(H,25,29)

InChI Key

YLWNTRYJKWAXRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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